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Compound of Interest

Compound Name: Beauverolide Ka

Cat. No.: B15139117 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and biological

activity of beauverolides, a class of cyclodepsipeptides produced by various entomopathogenic

fungi, including Beauveria species. While this guide focuses on Beauverolide Ka, specific

nuclear magnetic resonance (NMR) data for this particular analogue is not readily available in

the current body of scientific literature. Therefore, representative spectroscopic data for the

closely related and well-characterized Beauverolide III will be presented to illustrate the

structural features of this compound class.

Mass Spectrometry Data for Beauverolide Ka
High-resolution mass spectrometry is a critical tool for the initial identification and

characterization of beauverolides. The molecular formula and mass for Beauverolide Ka have

been reported as follows:

Compound Molecular Formula Mass (Da) Observed Ion

Beauverolide Ka C₃₇H₅₀N₄O₅ 630 [M+H]⁺, [M+Na]⁺

Representative NMR Spectroscopic Data:
Beauverolide III
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Due to the absence of published ¹H and ¹³C NMR data for Beauverolide Ka, the following

tables summarize the assignments for Beauverolide III, a structurally similar analogue. These

data are crucial for the complete structure elucidation and conformational analysis of this class

of cyclodepsipeptides.

Table 1: ¹H NMR Spectroscopic Data for Beauverolide III
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Position δH (ppm) Multiplicity J (Hz)

L-Phe

NH 7.85 d 8.5

α-H 4.65 m

β-H 3.20, 2.95 m

Aromatics 7.25 m

L-Ala

NH 8.10 d 7.5

α-H 4.30 m

β-CH₃ 1.25 d 7.0

D-allo-Ile

NH 7.90 d 9.0

α-H 4.15 t 9.0

β-H 1.85 m

γ-CH₂ 1.50, 1.15 m

γ-CH₃ 0.85 d 7.0

δ-CH₃ 0.80 t 7.5

(3S,4S)-HMA

2-H₂ 2.60, 2.50 m

3-H 5.10 m

4-H 1.70 m

5-H₂ 1.40, 1.20 m

6-H₂ 1.30 m

7-H₂ 1.25 m
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8-CH₃ 0.88 t 7.0

4-CH₃ 0.90 d 7.0

Note: HMA refers to 3-hydroxy-4-methyloctanoic acid. Chemical shifts (δ) are reported in parts

per million (ppm) and coupling constants (J) are in Hertz (Hz). Data is representative and may

vary slightly based on solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for Beauverolide III
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Position δC (ppm)

L-Phe

C=O 171.5

α-C 54.0

β-C 38.0

Aromatic C 137.0, 129.5, 128.8, 127.0

L-Ala

C=O 172.5

α-C 49.0

β-C 18.0

D-allo-Ile

C=O 171.0

α-C 59.0

β-C 37.5

γ-C 25.0

γ-CH₃ 15.5

δ-C 11.5

(3S,4S)-HMA

C=O 170.0

C-2 40.0

C-3 72.0

C-4 35.0

C-5 29.0

C-6 28.0
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C-7 22.5

C-8 14.0

4-CH₃ 15.0

Note: Chemical shifts (δ) are reported in parts per million (ppm). Assignments are based on 2D

NMR experiments (COSY, HSQC, HMBC).

Experimental Protocols
Isolation and Purification of Beauverolides
A general procedure for the isolation of beauverolides from fungal cultures is outlined below.

This protocol may require optimization based on the specific fungal strain and target

beauverolide.
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Fungal Cultivation

Extraction

Chromatographic Purification

Inoculation of Beauveria sp. into liquid medium

Incubation with shaking for 14-21 days

Separation of mycelia and culture filtrate

Extraction of mycelia with Ethyl Acetate Extraction of filtrate with Ethyl Acetate

Combine and concentrate organic extracts

Silica Gel Column Chromatography
(Hexane-EtOAc gradient)

Sephadex LH-20 Chromatography
(Methanol)

Preparative HPLC
(C18, Acetonitrile-Water gradient)

Pure Beauverolide

Click to download full resolution via product page

Caption: General workflow for the isolation and purification of beauverolides.
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Mass Spectrometry
High-resolution electrospray ionization mass spectrometry (HRESIMS) is typically employed for

accurate mass measurements.

Instrumentation: A quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with an

electrospray ionization (ESI) source.

Sample Preparation: Purified beauverolides are dissolved in methanol or acetonitrile at a

concentration of approximately 1 mg/mL.

Ionization Mode: Positive ion mode is generally used to observe protonated molecules

[M+H]⁺ and sodium adducts [M+Na]⁺.

Data Acquisition: Data is acquired in full scan mode over a mass range of m/z 100-1500.

NMR Spectroscopy
NMR experiments are conducted to elucidate the detailed chemical structure of the isolated

compounds.

Instrumentation: A 500 MHz or higher field NMR spectrometer equipped with a cryoprobe.

Sample Preparation: 1-5 mg of the purified beauverolide is dissolved in 0.5 mL of a

deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

1D NMR: ¹H and ¹³C NMR spectra are acquired to identify the types and number of protons

and carbons.

2D NMR:

COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks

within each amino acid and the hydroxy acid residue.

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond

correlations between protons and carbons.
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HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond)

correlations between protons and carbons, which is crucial for sequencing the peptide and

identifying the ester linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of

protons, providing insights into the three-dimensional conformation of the

cyclodepsipeptide.

Biological Activity and Signaling Pathway
Beauverolides have garnered significant interest due to their potent biological activities, most

notably the inhibition of Acyl-coenzyme A:cholesterol acyltransferase (ACAT).[1][2][3] ACAT is a

key enzyme responsible for the esterification of cholesterol, a critical step in the formation of

cholesterol esters and lipid droplets. The inhibition of this enzyme has therapeutic potential in

the treatment of atherosclerosis and other diseases associated with lipid accumulation.[1][4]

There are two isoforms of this enzyme, ACAT1 and ACAT2, and beauverolides have shown

some selectivity towards these isoforms.
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Caption: Inhibition of ACAT by Beauverolide Ka.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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